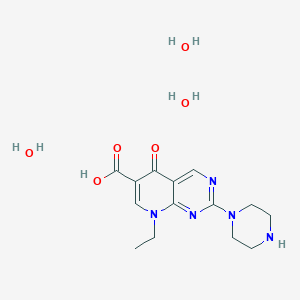

Ácido pipemídico trihidratado

Descripción general

Descripción

Pipemidic acid trihydrate is a quinolone antibacterial agent that belongs to the pyridopyrimidine class of antibacterials. It was introduced in 1979 and is effective against both gram-negative and some gram-positive bacteria. It has been used primarily for the treatment of gastrointestinal, biliary, and urinary infections .

Aplicaciones Científicas De Investigación

Pipemidic acid trihydrate has been extensively studied for its antibacterial properties. It is effective against a wide range of gram-negative bacteria, including Escherichia coli, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, and Pseudomonas cepacia. It also shows some activity against gram-positive bacteria .

In addition to its use in treating infections, pipemidic acid trihydrate has been studied for its potential interactions with essential and trace elements in the human body. It has been reacted with metals like magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium to form metal complexes, which have been characterized and studied for their antibacterial activity .

Mecanismo De Acción

Target of Action

Pipemidic acid trihydrate primarily targets DNA gyrase , an enzyme that is critical for bacterial DNA replication . This enzyme is found in a variety of bacteria, including both Gram-negative and some Gram-positive species .

Mode of Action

Pipemidic acid trihydrate inhibits DNA gyrase , thereby preventing the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cells .

Biochemical Pathways

The primary biochemical pathway affected by pipemidic acid trihydrate is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, pipemidic acid trihydrate disrupts the supercoiling of bacterial DNA, which is necessary for the separation of the DNA strands during replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the concurrent administration of essential and trace elements with quinolones, the class of antibiotics to which pipemidic acid belongs, can decrease gastrointestinal absorption, potentially leading to therapeutic failure . The zwitterionic forms of pipemidic acid, resulting from the basic piperazine ring forming a zwitterionic nature with the carboxylic acid at the C3-position, have been shown to increase the ability of the drugs to penetrate bacterial cells, resulting in enhanced activity .

Result of Action

The result of pipemidic acid trihydrate’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication, pipemidic acid trihydrate causes the death of bacterial cells . It has been found to be effective against a variety of bacterial species, including Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria .

Action Environment

The action of pipemidic acid trihydrate can be influenced by various environmental factors. For instance, the presence of essential and trace elements in the human body can interact with pipemidic acid, potentially decreasing its gastrointestinal absorption and leading to therapeutic failure . Furthermore, the efficacy of pipemidic acid trihydrate can be affected by the size of the bacterial population, with larger populations being more resistant to the drug .

Análisis Bioquímico

Biochemical Properties

Pipemidic acid trihydrate has been shown to inhibit DNA gyrase , an enzyme that is crucial for DNA replication in bacteria. This inhibition disrupts the replication process, leading to the death of the bacterial cells . The compound has also been found to interact with essential and trace elements present in the human body .

Cellular Effects

Pipemidic acid trihydrate exerts its effects on various types of cells, primarily bacterial cells. It has been found to be susceptible against different species of bacteria, including Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also shows some activity against Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of action of pipemidic acid trihydrate involves the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is necessary for the replication of bacteria. By inhibiting this enzyme, pipemidic acid trihydrate prevents the bacteria from replicating, thereby stopping the infection .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of pipemidic acid trihydrate in laboratory settings are limited, it is known that the compound has a significant impact on bacterial cells over time. For instance, pipemidic acid trihydrate has been shown to have an excellent inhibitory effect on caffeine by concomitant administration .

Dosage Effects in Animal Models

In terms of dosage effects in animal models, pipemidic acid trihydrate has been found to have a low toxicity (LD 50 for mice = 5–6 g/Kg) and is practically free of any side-effect in man . The average recommended dosage is 400 mg twice a day .

Metabolic Pathways

It is known that the compound interacts with essential and trace elements present in the human body .

Transport and Distribution

It is known that the compound’s basic piperazine ring, which can form the zwitterionic nature with the carboxylic acid at the C3-position, has subsequently been shown to increase the ability of the drugs to penetrate the bacterial cells resulting in enhanced activity .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the area in the cell where DNA replication occurs, given its inhibitory effect on DNA gyrase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

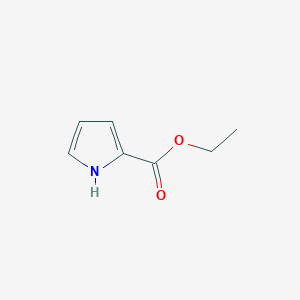

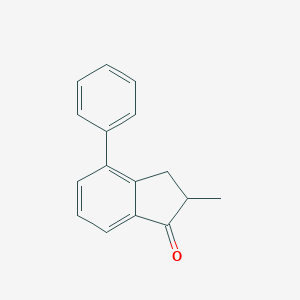

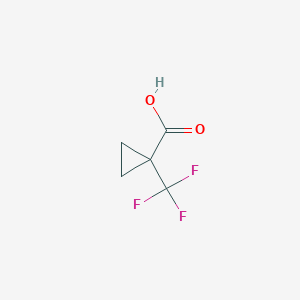

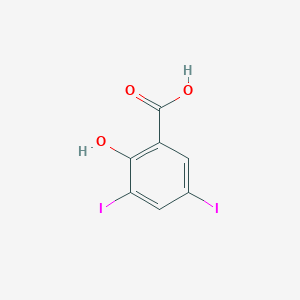

Pipemidic acid trihydrate can be synthesized through a series of chemical reactions involving the condensation of ethyl acetoacetate with 2,3-diaminopyridine, followed by cyclization and subsequent reactions to introduce the piperazine ring. The final product is obtained by crystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the synthesis of pipemidic acid trihydrate involves large-scale chemical reactions under controlled conditions. The process typically includes the use of solvents like dimethylformamide and methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Pipemidic acid trihydrate undergoes various chemical reactions, including:

Oxidation: Pipemidic acid can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The piperazine ring allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of pipemidic acid trihydrate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of pipemidic acid trihydrate include various substituted derivatives, which can have different antibacterial properties and applications .

Comparación Con Compuestos Similares

Pipemidic acid trihydrate is similar to other quinolone antibiotics, such as nalidixic acid, norfloxacin, and ofloxacin. it has unique properties that make it effective against certain bacteria that may be resistant to other quinolones. Its ability to form metal complexes and its zwitterionic nature enhance its ability to penetrate bacterial cells, resulting in enhanced antibacterial activity .

List of Similar Compounds

- Nalidixic acid

- Norfloxacin

- Ofloxacin

- Ciprofloxacin

Pipemidic acid trihydrate stands out due to its specific activity against a broader range of gram-negative bacteria and its unique chemical properties that enhance its effectiveness .

Propiedades

Número CAS |

72571-82-5 |

|---|---|

Fórmula molecular |

C14H19N5O4 |

Peso molecular |

321.33 g/mol |

Nombre IUPAC |

8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C14H17N5O3.H2O/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19;/h7-8,15H,2-6H2,1H3,(H,21,22);1H2 |

Clave InChI |

DCICOOFVSPQROY-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O.O.O |

SMILES canónico |

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O.O |

| 72571-82-5 | |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic Acid Trihydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

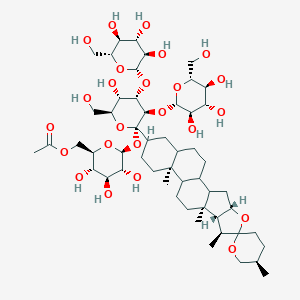

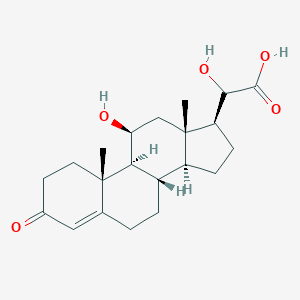

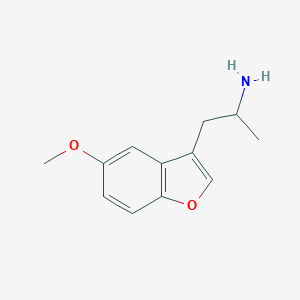

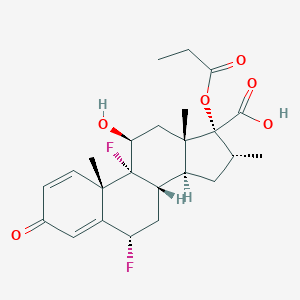

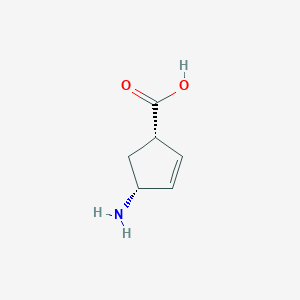

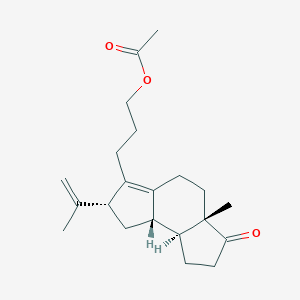

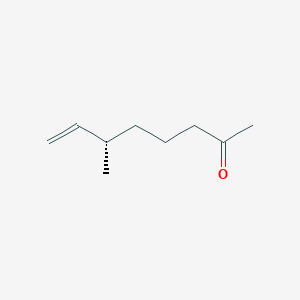

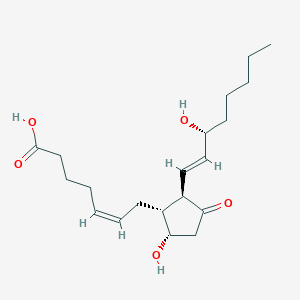

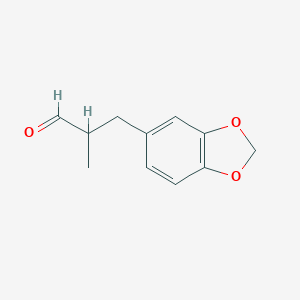

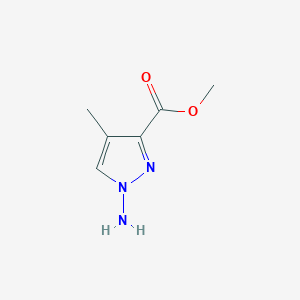

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pipemidic acid trihydrate against urinary tract infections?

A1: Pipemidic acid trihydrate is a quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase. [, , ] This enzyme is essential for bacterial DNA replication and repair. By inhibiting DNA gyrase, Pipemidic acid trihydrate effectively halts bacterial growth and allows the body's immune system to eliminate the infection.

Q2: What is the molecular formula and crystal structure of Pipemidic acid trihydrate?

A3: The molecular formula of Pipemidic acid trihydrate is C14H17N5O3.3H2O. [] It exists as a triclinic crystal with specific lattice parameters: a = 8.570 Å, b = 8.514 Å, c = 15.208 Å, α = 105.14°, β = 110.84°, γ = 113.96°. This information is crucial for understanding its physical and chemical properties, which can influence its formulation and delivery.

Q3: Is there evidence of resistance developing against Pipemidic acid trihydrate?

A4: While the provided research does not delve into specific resistance mechanisms for Pipemidic acid trihydrate, it acknowledges that bacteria can develop resistance to antibiotics, including quinolones, over time. [] Understanding the emergence and spread of antibiotic resistance is crucial for optimizing treatment strategies and developing new antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.